molecular formula C23H22N4O3S2 B11281129 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B11281129
M. Wt: 466.6 g/mol
InChI Key: XROAANHENLEPOU-UHFFFAOYSA-N
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Description

  • This compound features a complex structure with a central core known as the 8-azabicyclo[3.2.1]octane scaffold.
  • Tropane alkaloids, a family of natural products, contain this scaffold and exhibit diverse biological activities.
  • Researchers worldwide have been interested in stereoselectively preparing this fundamental structure.
  • Preparation Methods

    • Synthetic routes to construct the 8-azabicyclo[3.2.1]octane scaffold vary:
      • Some approaches focus on enantioselective construction from an acyclic starting material with the necessary stereochemical information.
      • Others achieve stereochemical control directly during the transformation that generates the bicyclic scaffold or through desymmetrization of achiral tropinone derivatives.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions contribute to its biological properties.
  • Scientific Research Applications

    • In chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
    • In biology: Explore its interactions with biological macromolecules (e.g., enzymes, receptors).
    • In medicine: Assess its pharmacological properties, potential therapeutic applications, and toxicity.
    • In industry: Consider its use as a precursor for drug development or other fine chemicals.
  • Mechanism of Action

    • The compound likely interacts with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mechanism of action.
  • Comparison with Similar Compounds

    • While I don’t have specific data on similar compounds, we can highlight its uniqueness based on its structural features and biological activities.

    Properties

    Molecular Formula

    C23H22N4O3S2

    Molecular Weight

    466.6 g/mol

    IUPAC Name

    2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

    InChI

    InChI=1S/C23H22N4O3S2/c1-23(2)9-17-13(10-30-23)7-16-19-20(32-21(16)27-17)22(25-12-24-19)31-11-18(28)26-14-5-4-6-15(8-14)29-3/h4-8,12H,9-11H2,1-3H3,(H,26,28)

    InChI Key

    XROAANHENLEPOU-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=NC=N4)SCC(=O)NC5=CC(=CC=C5)OC)C

    Origin of Product

    United States

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